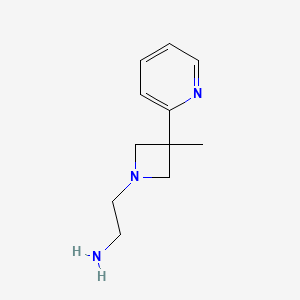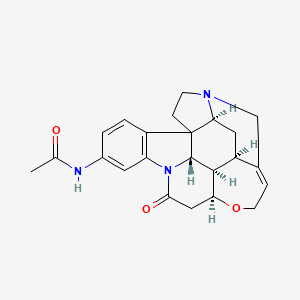
3-Acetamidostrychnine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidostrychnine: is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree This compound is known for its complex structure and significant biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidostrychnine typically involves the acetylation of strychnine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetamidostrychnine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Acetamidostrychnine is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of alkaloids on cellular processes. It serves as a model compound for investigating the interactions between alkaloids and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity makes it a candidate for studying its effects on the nervous system and exploring its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetamidostrychnine involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the nervous system, affecting neurotransmission and leading to various physiological effects. The compound’s structure allows it to interact with ion channels and enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Strychnine: The parent compound of 3-Acetamidostrychnine, known for its potent biological activity and toxic effects.
Brucine: Another alkaloid found in the same plant, with similar but less potent effects compared to strychnine.
3-Nitrostrychnine: A derivative of strychnine with a nitro group, used in various chemical studies.
Uniqueness: this compound is unique due to its acetamido group, which imparts different chemical and biological properties compared to its parent compound, strychnine. This modification allows for distinct interactions with biological targets and provides opportunities for developing new derivatives with specific activities.
Propiedades
Número CAS |
19452-88-1 |
|---|---|
Fórmula molecular |
C23H25N3O3 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-[(4aR,5aS,13aS,15aS,15bR)-14-oxo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-11-yl]acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-12(27)24-14-2-3-16-17(8-14)26-20(28)10-18-21-15-9-19-23(16,22(21)26)5-6-25(19)11-13(15)4-7-29-18/h2-4,8,15,18-19,21-22H,5-7,9-11H2,1H3,(H,24,27)/t15-,18-,19-,21-,22-,23?/m0/s1 |
Clave InChI |
XBWZQNUDVIKNSJ-XJZMMIRDSA-N |
SMILES isomérico |
CC(=O)NC1=CC2=C(C=C1)C34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








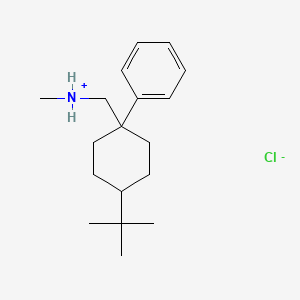

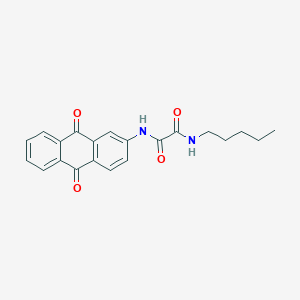
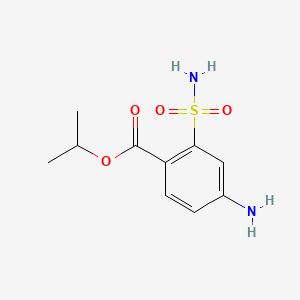
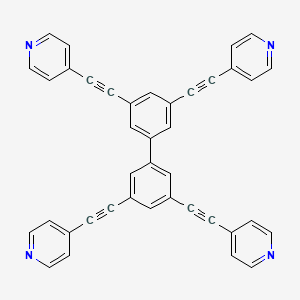
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
